molecular formula C11H16N4O3S B10897822 N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10897822
M. Wt: 284.34 g/mol
InChI Key: CHMXNUHERJUEET-UHFFFAOYSA-N
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Description

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes an isoxazole ring and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

Molecular Formula

C11H16N4O3S

Molecular Weight

284.34 g/mol

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-ethyl-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C11H16N4O3S/c1-5-15-8(3)10(6-12-15)19(16,17)14-11-7(2)13-18-9(11)4/h6,14H,5H2,1-4H3

InChI Key

CHMXNUHERJUEET-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=C(ON=C2C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions. One common method includes the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity while minimizing environmental impact. The use of green chemistry principles, such as metal-free catalysis and solvent-free reactions, is being investigated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~) and reducing agents like lithium aluminum hydride (LiAlH~4~). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of an isoxazole ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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